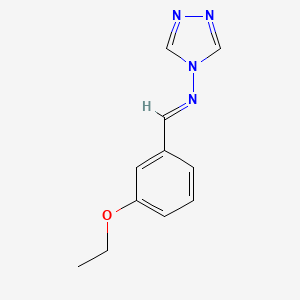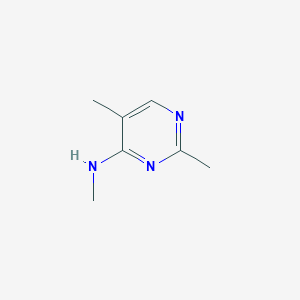
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Alkylation: The 2-position of the indazole ring is alkylated using butyl halides under basic conditions.
Methoxylation: The 3-position is methoxylated using methanol and a suitable catalyst.
Amidation: The carboxylic acid group at the 6-position is converted to the carboxamide using 4-phenylbutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The phenylbutyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction of the carboxamide group.
Substituted Indazoles: Formed from substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Used as a tool compound to study the function of indazole derivatives in biological systems.
Industrial Chemistry:
Mécanisme D'action
The exact mechanism of action of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
2-Butyl-3-methoxy-N-(4-methylbutyl)-2H-indazole-6-carboxamide: Has a methylbutyl group instead of a phenylbutyl group.
2-Butyl-3-methoxy-N-(4-phenylpropyl)-2H-indazole-6-carboxamide: Has a phenylpropyl group instead of a phenylbutyl group.
Uniqueness
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to the presence of the phenylbutyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets compared to other similar compounds.
Propriétés
Numéro CAS |
919107-07-6 |
|---|---|
Formule moléculaire |
C23H29N3O2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-butyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-16-26-23(28-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
Clé InChI |
ZUCNLIAHXFSCNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



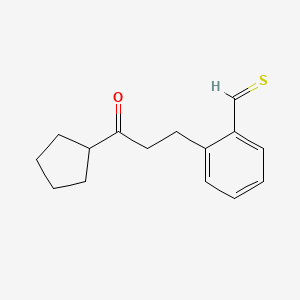
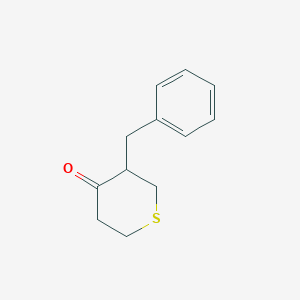


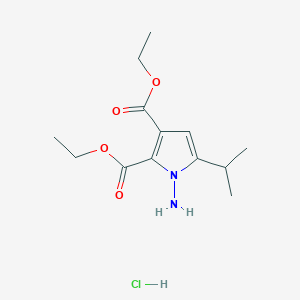
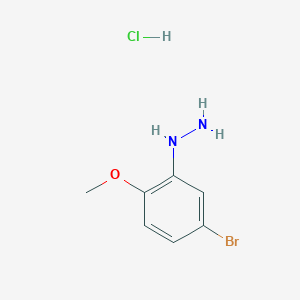
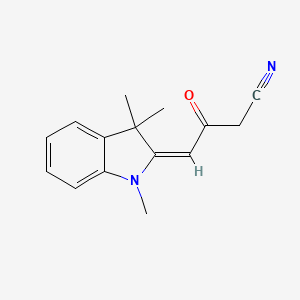
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
